Diethyl 4,4'-biphenyldicarboxylate
Overview
Description
Diethyl 4,4’-biphenyldicarboxylate is an organic compound with the molecular formula C18H18O4. It is a diester derivative of biphenyl-4,4’-dicarboxylic acid. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4,4’-biphenyldicarboxylate can be synthesized through the esterification of biphenyl-4,4’-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the synthesis of diethyl 4,4’-biphenyldicarboxylate may involve the use of titanium ethoxide (Ti(OEt)4) as a reagent, which reacts with biphenyl-4,4’-dicarboxylic acid without the need for solvents or additional catalysts . This method is advantageous due to its simplicity and efficiency.
Types of Reactions:
Oxidation: Diethyl 4,4’-biphenyldicarboxylate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form biphenyl derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where the ester groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: Biphenyl derivatives with hydroxyl or alkyl groups.
Substitution: Compounds with different ester or amide groups.
Scientific Research Applications
Diethyl 4,4’-biphenyldicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Diethyl 4,4’-biphenyldicarboxylate is used in the production of high-performance materials and coatings due to its thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of diethyl 4,4’-biphenyldicarboxylate involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In drug delivery systems, it can enhance the solubility and stability of active pharmaceutical ingredients, improving their bioavailability .
Comparison with Similar Compounds
- Diethyl 2,2’-bipyridine-5,5’-dicarboxylate
- Dimethyl biphenyl-4,4’-dicarboxylate
- Biphenyl-4,4’-dicarboxylic acid
Comparison: Diethyl 4,4’-biphenyldicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical and physical properties. Compared to its dimethyl counterpart, it has different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
ethyl 4-(4-ethoxycarbonylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTZNHBXNLYWAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294075 | |
Record name | Diethyl 4,4'-biphenyldicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47230-38-6 | |
Record name | 47230-38-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 4,4'-biphenyldicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 4,4'-biphenyldicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethyl 4,4′-biphenyldicarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5SS52NLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of Diethyl 4,4'-biphenyldicarboxylate and how was it determined?
A: this compound (2BP2) crystallizes in the triclinic system with the following unit cell parameters: a= 6.0625(2) Å, b= 6.7033(3) Å, c= 9.8917(3) Å; α= 97.62(1)°, γ= 101.30(1)°, γ= 101.30(1)°, belonging to the space group P1 []. Its structure was determined using X-ray diffraction and solved by direct methods, revealing a centrosymmetric molecule with the side chain in the trans conformation. Interestingly, the aromatic ring system exhibits disorder [].
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